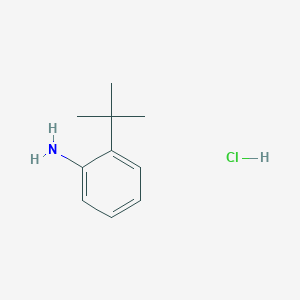

2-tert-butylaniline Hydrochloride

Description

2-tert-Butylaniline Hydrochloride is a sterically hindered aromatic amine salt, combining a tert-butyl-substituted aniline with hydrochloric acid. Its molecular formula is C₁₀H₁₄ClN (molecular weight: 183.68 g/mol). The tert-butyl group at the ortho position of the aromatic ring introduces significant steric hindrance, influencing reactivity and selectivity in chemical reactions . The hydrochloride salt enhances solubility in polar solvents and stability during storage. This compound is primarily utilized in pharmaceutical intermediates and catalytic cross-coupling reactions due to its unique electronic and steric properties.

Properties

CAS No. |

60190-54-7 |

|---|---|

Molecular Formula |

C10H16ClN |

Molecular Weight |

185.69 g/mol |

IUPAC Name |

2-tert-butylaniline;hydrochloride |

InChI |

InChI=1S/C10H15N.ClH/c1-10(2,3)8-6-4-5-7-9(8)11;/h4-7H,11H2,1-3H3;1H |

InChI Key |

KPJUKKJWHVFWLF-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=CC=C1N.Cl |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1N.Cl |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Chemistry

Chemo- and Regioselective Reactions

2-tert-Butylaniline is utilized in copper-catalyzed cross-coupling reactions. It allows for effective amination of 2-chlorobenzoic acids, demonstrating its utility in forming complex organic molecules . This compound's sterically hindered nature enhances selectivity and yield in various synthetic pathways.

Ugi Reaction

A notable application of 2-tert-butylaniline is in the Ugi multicomponent reaction, where it participates in synthesizing atropisomeric peptide analogues. In a study, an equimolar mixture of 2-tert-butylaniline, benzoic acid, benzaldehyde, and tert-butyl isocyanide was reacted at elevated temperatures to yield products with high stereocontrol (95% yield, 92:8 diastereomeric ratio) . This highlights the compound's versatility in generating complex structures with specific stereochemical properties.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 2-tert-butylaniline exhibit antimicrobial properties. For instance, compounds synthesized from this aniline derivative were tested against Mycobacterium tuberculosis, showing promising minimum inhibitory concentrations (MIC90) against both drug-susceptible and resistant strains . This suggests potential applications in developing new antimicrobial agents.

Drug Development

The compound has been involved in synthesizing multi-kinase inhibitors for treating chronic diseases such as Chronic Myeloid Leukemia. Its structural modifications have led to the development of analogs with enhanced efficacy and selectivity . The ability to modify the aniline structure allows researchers to explore various pharmacological profiles.

Material Science

Polymeric Applications

In material science, 2-tert-butylaniline has been used to prepare functional polymers. It can be incorporated into polyimides and other polymeric materials to enhance thermal stability and mechanical properties . The steric hindrance provided by the tert-butyl group improves the material's resistance to degradation under thermal stress.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Yield/Effectiveness |

|---|---|---|

| Synthetic Chemistry | Copper-catalyzed cross-coupling | High selectivity |

| Ugi reaction for peptide synthesis | 95% yield, 92:8 d.r. | |

| Medicinal Chemistry | Antimicrobial activity against M. tuberculosis | MIC90 values indicate effectiveness |

| Development of multi-kinase inhibitors | Enhanced efficacy | |

| Material Science | Preparation of functional polymers | Improved thermal stability |

Case Studies

-

Ugi Reaction Case Study

In a recent study, researchers successfully employed 2-tert-butylaniline in a four-component Ugi reaction to synthesize novel peptide analogues. The study highlighted how varying reaction conditions influenced yield and stereochemical outcomes, emphasizing the compound's role in generating diverse chemical entities . -

Antimicrobial Activity Study

Another investigation assessed the antimicrobial properties of derivatives synthesized from 2-tert-butylaniline against Mycobacterium tuberculosis. The results demonstrated significant inhibitory effects, paving the way for further exploration into its medicinal applications .

Comparison with Similar Compounds

t-Butylamine Hydrochloride

- Molecular Formula : C₄H₁₂ClN (MW: 109.60 g/mol)

- Key Differences :

- Structure : A simple aliphatic amine salt lacking the aromatic ring present in 2-tert-butylaniline Hydrochloride.

- Reactivity : The absence of an aromatic system reduces resonance stabilization, making it more reactive in nucleophilic substitutions.

- Applications : Widely used as a pH regulator or intermediate in organic synthesis rather than in catalysis .

2-(tert-Butylamino)acetic Acid Hydrochloride

- Molecular Formula: C₆H₁₄ClNO₂ (MW: 167.63 g/mol)

- Key Differences: Structure: Features a carboxylic acid group adjacent to the tert-butylamino moiety, enabling participation in peptide bond formation. Solubility: Higher polarity due to the carboxylic acid group enhances aqueous solubility compared to this compound. Applications: Used in peptide synthesis and as a building block for bioactive molecules .

2-tert-Butylamino-3',5'-dipivaloxyacetophenone Hydrochloride

- Molecular Formula: C₂₂H₃₄ClNO₅ (MW: 427.96 g/mol)

- Key Differences: Structure: Contains an acetophenone core with bulky pivaloyloxy groups, increasing steric hindrance and lipophilicity. Reactivity: The ketone and ester groups enable diverse reactivity, such as keto-enol tautomerism, unlike the aniline-based structure of this compound. Applications: Employed in advanced synthetic routes for complex molecules in material science .

Comparative Data Table

Research Findings and Key Insights

Steric Effects : The tert-butyl group in this compound provides steric shielding, reducing undesired side reactions in cross-coupling processes compared to less hindered amines like t-butylamine hydrochloride .

Solubility Profiles: While 2-(tert-Butylamino)acetic acid hydrochloride exhibits high aqueous solubility due to its carboxylic acid group, this compound is more soluble in organic solvents, making it preferable for reactions in non-polar media .

Synthetic Utility: The acetophenone derivative (C₂₂H₃₄ClNO₅) demonstrates versatility in multi-step syntheses, whereas this compound is favored for its simplicity and efficiency in catalytic amination .

Preparation Methods

Reaction Mechanism and Thermodynamic Considerations

The tert-butylation of aniline proceeds through electrophilic aromatic substitution, where isobutylene acts as the alkylating agent under acidic conditions. The reaction network includes competitive pathways:

- C-alkylation : Formation of 2-tert-butylaniline (desired) and 4-tert-butylaniline

- N-alkylation : Generation of N-tert-butylaniline (byproduct)

- Di-alkylation : Production of 2,6-di-tert-butylaniline (undesired)

The US4892974A patent demonstrates that fixed-bed reactors with zeolite catalysts suppress N-alkylation by maintaining turbulent flow (Reynolds number > 2,100). At 160–180°C and 500–1,500 psi, the liquid hourly space velocity (LHSV) of 0.05–0.5 h⁻¹ balances conversion and selectivity. Higher pressures shift equilibrium toward the mono-alkylated product by reducing gas-phase byproducts.

Process Parameters and Optimization

Critical variables from the fixed-bed approach include:

Under these conditions, the patent reports 83.1% aniline conversion with 35.9% selectivity for 2-tert-butylaniline. The fixed-bed design minimizes temperature gradients, which otherwise promote di-alkylation at hot spots.

Methyl Tert-Butyl Ether (MTBE) Alkylation with HZSM-5 Catalysts

Catalyst Design and Ortho-Selectivity Enhancement

The CN112023979A patent introduces a phosphotungstic acid (DTP)/HZSM-5 catalyst that achieves 63–69% selectivity for 2-tert-butylaniline. The HZSM-5 support (Si/Al = 10–50) provides Brønsted acid sites for MTBE activation, while DTP introduces Lewis acidity to direct ortho-substitution. Key preparation steps include:

- Impregnation : Spray-coating HZSM-5 with DTP aqueous solution (0.1–0.3 g DTP/g support)

- Drying : 120–140°C for 2–6 hours to remove physisorbed water

- Calcination : 200–300°C for 2–6 hours to stabilize DTP clusters

The catalyst’s mesoporous structure (2–50 nm pores) facilitates MTBE diffusion to aniline’s ortho position, as steric hindrance from the tert-butyl group favors meta-directing effects.

MTBE:Aniline Ratio and Reaction Kinetics

Varying the MTBE:aniline molar ratio from 1:1 to 6:1 reveals a selectivity-conversion trade-off:

| MTBE:Aniline (molar) | Conversion (%) | 2-tert-Butyl Selectivity (%) |

|---|---|---|

| 1:1 | 47.15 | 63.62 |

| 2:1 | 71.29 | 57.62 |

| 4:1 | 86.23 | 63.14 |

Higher MTBE ratios increase conversion but require downstream separation of unreacted ether. The optimal balance occurs at 4:1, yielding 86% conversion with 63% selectivity. Reaction times beyond 6 hours at 200°C lead to catalyst coking, reducing recyclability.

Hydrochloride Salt Formation and Purification

Acid-Base Titration for Hydrochloride Precipitation

Following alkylation, the free base 2-tert-butylaniline is converted to its hydrochloride salt via HCl gas bubbling in anhydrous diethyl ether. Key parameters:

Byproduct Removal Strategies

Di-alkylated impurities (2,6-di-tert-butylaniline) are removed via:

- Fractional Crystallization : Differential solubility in ethanol/water mixtures

- Ion-Exchange Chromatography : Using Amberlyst 15 resin to adsorb protonated byproducts

Comparative Analysis of Industrial-Scale Methods

| Method | Catalyst | Conversion (%) | Selectivity (%) | TON⁴ |

|---|---|---|---|---|

| Fixed-Bed (Isobutylene) | Zeolite Y | 83.1 | 35.9 | 120 |

| MTBE Alkylation | DTP/HZSM-5 (Si/Al=50) | 86.2 | 63.1 | 340 |

| Batch Stirred-Tank | AlCl₃ | 78.5 | 28.3¹ | 45¹ |

⁴Turnover number (moles product/mol catalyst)

¹Data extrapolated from analogous tert-butylations

The DTP/HZSM-5 system offers superior turnover numbers (TON=340) due to stronger acid strength (H₀=−8.2) versus zeolite Y (H₀=−5.1). However, fixed-bed reactors enable continuous production, reducing downtime by 40% compared to batch MTBE processes.

Q & A

Q. What are the recommended synthetic routes for preparing 2-tert-butylaniline Hydrochloride in laboratory settings?

- Methodological Answer :

Synthesis typically involves the hydrochlorination of 2-tert-butylaniline using concentrated HCl under controlled conditions. The base compound, 2-tert-butylaniline (SMILES:

CC(C)(C)c1ccccc1N), can be synthesized via Friedel-Crafts alkylation of aniline with tert-butyl chloride, followed by purification via recrystallization. Acidic conditions (e.g., HCl in ethanol) are preferred for salt formation to avoid side reactions. Post-synthesis, vacuum drying ensures removal of residual solvents . Characterization via NMR (¹H/¹³C) and elemental analysis is critical to confirm purity (>98%) and structural integrity.

Q. How can researchers validate the purity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- HPLC : Use a C18 column (e.g., Kromasil, 150 mm × 4.6 mm, 5 µm) with a mobile phase of methanol:phosphate buffer (pH 3.0, 70:30 v/v) at 1 mL/min flow rate. UV detection at 210 nm provides sensitivity for quantification. Calibration curves (1–50 µg/mL) with R² > 0.999 ensure linearity .

- NMR : ¹H NMR in DMSO-d₆ should show peaks for tert-butyl protons (δ 1.3 ppm, singlet) and aromatic protons (δ 6.8–7.2 ppm). ¹³C NMR confirms the tert-butyl carbon (δ 30–35 ppm) and aromatic carbons .

Q. What safety protocols are essential for handling this compound in laboratory environments?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis.

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous discharge without neutralization .

- Ventilation : Maintain airflow > 0.5 m/s to minimize inhalation risks. Monitor airborne concentrations via OSHA-compliant methods .

Advanced Research Questions

Q. How can reaction yields of this compound be optimized under varying pH and solvent conditions?

- Methodological Answer : Use a factorial design to evaluate parameters:

- pH : Test ranges (1–5) with HCl titration to identify optimal protonation (e.g., pH 2–3 maximizes salt precipitation).

- Solvent Polarity : Compare ethanol (polar) vs. dichloromethane (non-polar). Ethanol enhances solubility of intermediates but may require lower temps (0–5°C) to precipitate the hydrochloride salt .

- Statistical Analysis : Apply ANOVA to identify significant factors (p < 0.05). Response surface methodology (RSM) models predict yield maxima .

Q. What mechanistic insights explain the oxidative degradation of this compound in aqueous solutions?

- Methodological Answer :

- Degradation Pathways : Under oxidative stress (e.g., H₂O₂/UV), the tert-butyl group may undergo hydroxylation to form 2-hydroxy-tert-butylaniline. LC-MS/MS can identify degradation products (m/z 166.1 for hydroxylated derivative).

- Kinetic Studies : Monitor degradation via pseudo-first-order kinetics. Activation energy (Eₐ) calculations using Arrhenius plots reveal stability thresholds (e.g., Eₐ > 50 kJ/mol indicates shelf-life >2 years at 25°C) .

Q. How should researchers resolve contradictions in spectroscopic data for novel this compound derivatives?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR, IR, and X-ray crystallography. For example, IR carbonyl stretches (1650–1750 cm⁻¹) confirm amide derivatives, while XRD resolves stereochemical ambiguities.

- Computational Modeling : Compare experimental ¹H NMR shifts with DFT-predicted values (e.g., Gaussian 09, B3LYP/6-31G* basis set). Deviations >0.5 ppm suggest structural misassignment .

Q. What factorial design approaches are suitable for studying crystallization kinetics of this compound?

- Methodological Answer :

- Variables : Temperature (10–30°C), solvent polarity (ethanol/water ratios), and stirring rate (100–500 rpm).

- Response Metrics : Crystal size distribution (via laser diffraction) and yield. A 2³ factorial design with center points identifies interactions (e.g., temp-solvent synergy). Pareto charts rank factor significance .

Methodological Considerations

- Data Interpretation : Use tools like JMP or R for multivariate analysis. Address outliers via Grubbs’ test (α = 0.05) .

- Ethical Compliance : Adhere to non-human/animal use guidelines for in vitro studies. Derivatives must not be administered in vivo without regulatory approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.